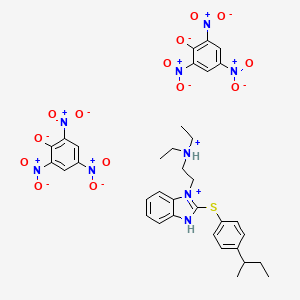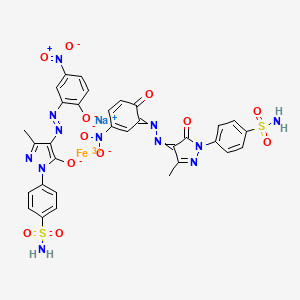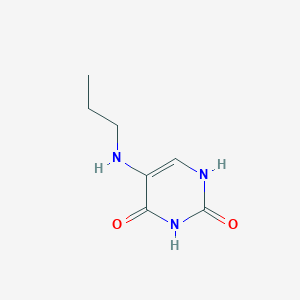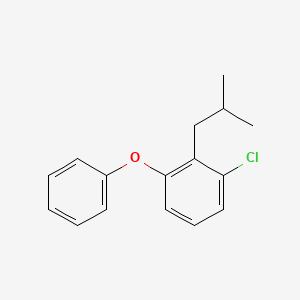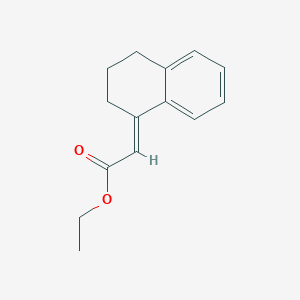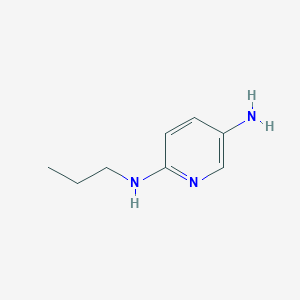
N-Propyl-N-(acetoxymethyl)nitrosamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Propyl-N-(acetoxymethyl)nitrosamine is a member of the N-nitrosamine family, which are known for their potent mutagenic and carcinogenic properties. These compounds are characterized by the presence of a nitroso group (-NO) attached to an amine. This compound, like other nitrosamines, is of significant interest due to its potential health impacts and its occurrence in various environmental and industrial contexts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Propyl-N-(acetoxymethyl)nitrosamine typically involves the nitrosation of secondary amines. One common method is the reaction of N-propylamine with nitrous acid, which can be generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid. The reaction is carried out under acidic conditions and at low temperatures to control the formation of the nitrosamine.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to maximize yield and minimize the formation of unwanted by-products. The use of continuous flow reactors and advanced monitoring techniques helps in maintaining the desired reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
N-Propyl-N-(acetoxymethyl)nitrosamine undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitroso compounds with higher oxidation states.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro compounds, while reduction typically yields amines.
Applications De Recherche Scientifique
N-Propyl-N-(acetoxymethyl)nitrosamine has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and mechanisms of nitrosamines.
Biology: Research on its mutagenic and carcinogenic properties helps in understanding the biological impacts of nitrosamines.
Medicine: Studies on its effects can contribute to the development of cancer prevention strategies.
Industry: It is used in the synthesis of other chemical compounds and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of N-Propyl-N-(acetoxymethyl)nitrosamine involves its metabolic activation, primarily through enzymatic α-hydroxylation by cytochrome P450 enzymes. This activation leads to the formation of reactive intermediates that can alkylate DNA, resulting in mutations and potentially leading to carcinogenesis. The molecular targets include DNA bases, and the pathways involved are those related to DNA repair and cell cycle regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosomethyl-4-aminobutanoic acid (NMBA)
- N-Nitrosoisopropylethylamine (NIPEA)
- N-Nitrosodiisopropylamine (NDIPA)
Uniqueness
N-Propyl-N-(acetoxymethyl)nitrosamine is unique due to its specific structure, which influences its reactivity and biological effects. Compared to other nitrosamines, it may have different metabolic pathways and varying degrees of mutagenic and carcinogenic potential.
Propriétés
| 66017-91-2 | |
Formule moléculaire |
C6H12N2O3 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
[nitroso(propyl)amino]methyl acetate |
InChI |
InChI=1S/C6H12N2O3/c1-3-4-8(7-10)5-11-6(2)9/h3-5H2,1-2H3 |
Clé InChI |
UNJDFDOOIZHAPH-UHFFFAOYSA-N |
SMILES canonique |
CCCN(COC(=O)C)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



